3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile
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Overview
Description
3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s known that the compound can exist in three forms due to annular prototropic tautomerism . This tautomerism might play a role in its interaction with its targets.
Biochemical Pathways
Given the reported inhibition of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase by similar compounds, it can be inferred that the compound may affect related biochemical pathways.
Result of Action
Given the reported pharmacological activities of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound has high solubility in water , which could potentially influence its action and stability.
Preparation Methods
The synthesis of 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be a drawback. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-(5-Amino-4H-1,2,4-triazol-3-YL)benzonitrile include other 1,2,4-triazoles, such as:
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-Azido-5-amino-1,2,4-triazines
These compounds share the triazole ring structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(3-amino-1H-1,2,4-triazol-5-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-6-2-1-3-7(4-6)8-12-9(11)14-13-8/h1-4H,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLATOISPURCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NN2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016517-38-6 |
Source
|
Record name | 3-(5-amino-1H-1,2,4-triazol-3-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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